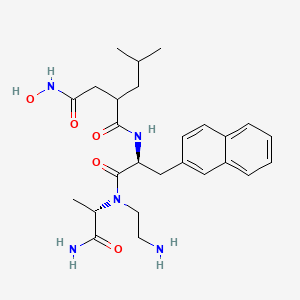

N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide

Description

N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N4-hydroxy-2-isobutylsuccinamide is a structurally complex succinamide derivative characterized by multiple chiral centers, a naphthalene moiety, and functional groups such as hydroxamic acid (N4-hydroxy) and isobutyl substituents. This compound likely serves as a protease inhibitor or metalloenzyme modulator due to its hydroxamic acid group, which is known to chelate metal ions like zinc in enzymatic active sites . The compound’s synthesis likely involves peptide coupling strategies, as inferred from similar succinamide derivatives described in the literature .

Properties

Molecular Formula |

C26H37N5O5 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

N-[(2S)-1-[2-aminoethyl-[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)30-36)25(34)29-22(26(35)31(11-10-27)17(3)24(28)33)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H2,28,33)(H,29,34)(H,30,32)/t17-,21?,22-/m0/s1 |

InChI Key |

WWNLGUBVAKKESL-OWHMDLSXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)N(CCN)C(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N(CCN)C(C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs (Table 1) share core features like peptide backbones, hydroxamic acids, or aromatic groups but differ in substituents and stereochemistry:

Key Observations :

- Hydrophobic vs. Polar Substituents : The target compound’s naphthalene and isobutyl groups enhance lipophilicity compared to polar analogs like (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide .

- Stereochemical Complexity : The compound’s multiple chiral centers contrast with simpler derivatives like the pyrrolidine-containing analog , suggesting stricter synthetic and purification requirements.

Pharmacological and Physicochemical Properties

- Bioavailability : The naphthalene moiety may improve membrane permeability compared to phenyl or imidazole-containing analogs (e.g., ), but its high molecular weight (~550 g/mol) could limit oral absorption .

- Enzymatic Targeting: Unlike methylheptanoyl derivatives (e.g., ), the hydroxamic acid group enables zinc chelation, making it a candidate for histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibition.

- Stability: The isobutyl group may confer metabolic stability compared to straight-chain alkanes in analogs like butanoyl-piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.